

Comprehensive Structural Elucidation and Characterization of 2-(4-Chloro-benzylamino)-ethanol

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Compound of Interest

Compound Name: 2-(4-Chloro-benzylamino)-ethanol

CAS No.: 40172-04-1

Cat. No.: B2512988

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Executive Summary

This technical guide details the structural elucidation of **2-(4-Chloro-benzylamino)-ethanol** (CAS: 18800-48-7), a secondary amine intermediate frequently utilized in the synthesis of antihistamines and adrenergic agents.^[1]

The characterization strategy employs a multi-modal approach combining Mass Spectrometry (MS) for molecular weight and isotopic confirmation, Infrared Spectroscopy (IR) for functional group identification, and Nuclear Magnetic Resonance (NMR) for definitive carbon-hydrogen framework mapping.^[1] This guide prioritizes "self-validating" protocols, where specific spectral features (e.g., Chlorine isotope patterns, coupling constants) serve as internal quality controls.

Synthetic Context & Impurity Profile

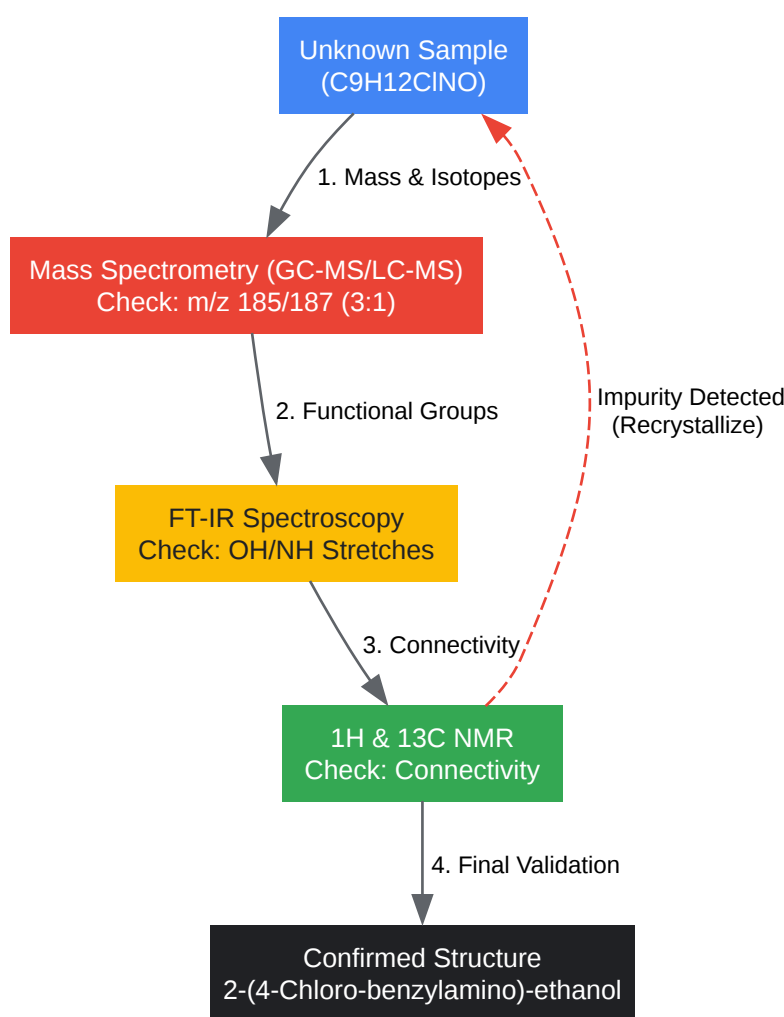
Understanding the synthesis is critical for anticipating impurities. This molecule is typically synthesized via reductive amination or nucleophilic substitution.^[1]

- Route A (Substitution): 4-Chlorobenzyl chloride + Ethanolamine (Excess).^[1]
 - Critical Impurity: Bis-alkylation product (N,N-bis(4-chlorobenzyl)ethanolamine).^[1] This will show a doubled aromatic integration in NMR.^[1]

- Route B (Reductive Amination): 4-Chlorobenzaldehyde + Ethanolamine + Reducing Agent (e.g., NaBH₄).^[1]
 - Critical Impurity: Benzyl alcohol derivatives (from aldehyde reduction).^[1]

Analytical Strategy & Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure, moving from bulk properties to atomic connectivity.



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Figure 1: Structural elucidation workflow. The process is sequential, with NMR serving as the final "gatekeeper" for structural confirmation.

Mass Spectrometry (MS) Characterization[1][2][3]

Theoretical Basis

The presence of a Chlorine atom provides a distinct "fingerprint" due to the natural abundance of

(75.8%) and

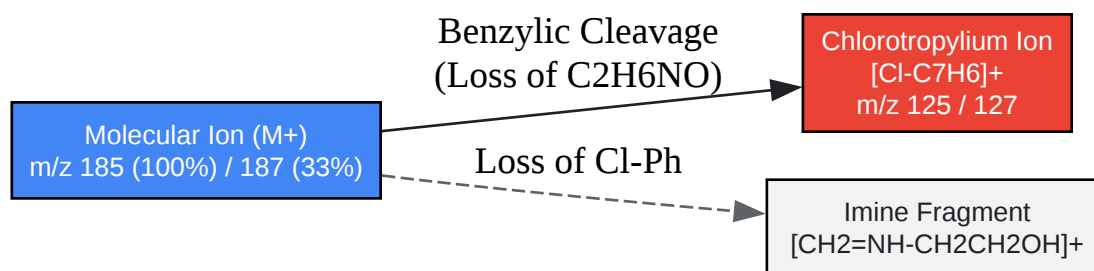
(24.2%).[1]

- Molecular Ion (): Expect a 3:1 intensity ratio at 185 and 187.[1]
- Base Peak: The molecule typically fragments at the benzylic position or via -cleavage next to the nitrogen.[1]

Fragmentation Pathway

The most stable fragment is often the 4-chlorobenzyl cation (or rearranged chlorotropylium ion), appearing at

125.



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Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS.[1] The m/z 125 peak is diagnostic for the 4-chlorobenzyl moiety.[1]

Nuclear Magnetic Resonance (NMR) Protocol[1][4] [5]

NMR is the definitive method for distinguishing the product from bis-alkylated impurities.[1]

Experimental Protocol

- Solvent: Chloroform-d () is preferred for resolution.[1] DMSO- is recommended if the OH/NH protons need to be quantified (as they exchange rapidly in).[1]
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (ppm) or residual (ppm).[1]

Predicted NMR Data (400 MHz,)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Logic
7.25 - 7.35	Multiplet (AA'BB')	4H	Ar-H	Characteristic para-substituted benzene pattern. [1]
3.78	Singlet	2H	Ar-CH -N	Benzylic protons. [1] Deshielded by the aromatic ring and nitrogen.
3.65	Triplet (Hz)	2H	-CH -OH	Protons adjacent to Oxygen are most deshielded in the ethyl chain.[1]
2.78	Triplet (Hz)	2H	-N-CH -	Protons adjacent to Nitrogen.[1]
2.20	Broad Singlet	2H	-NH / -OH	Exchangeable protons.[1] Chemical shift varies with concentration/moisture.[1]

Predicted NMR Data (100 MHz,)

Chemical Shift ()	Carbon Type	Assignment
138.5	Quaternary ()	Ar- -CH ₂ (IpsO)
133.0	Quaternary ()	Ar- -Cl (Para)
129.5	Methine ()	Ar- (Meta to CH ₂)
128.5	Methine ()	Ar- (Ortho to CH ₂)
61.0	Methylene ()	-CH -OH
53.0	Methylene ()	Ar-CH -N
50.5	Methylene ()	-N-CH -

“

Analyst Note: The chemical shift of the benzylic carbon (

ppm) and the N-methylene carbon (

ppm) are close.[1] Use HSQC (Heteronuclear Single Quantum Coherence) 2D NMR to distinguish them if peaks overlap.[1]

Infrared Spectroscopy (IR)[1]

- 3300 - 3400 cm
: Broad stretch, indicative of O-H and N-H stretching vibrations.[1]
- 2800 - 2950 cm
: C-H aliphatic stretches.
- 1080 - 1090 cm
: C-N stretch (aliphatic amine).[1]
- 800 - 850 cm
: C-Cl stretch (often strong) and para-substitution overtone patterns.[1]

Quality Control Checklist

Before releasing the structure as "Confirmed," verify the following:

Isotope Pattern: Does the Molecular Ion show the 3:1 ratio (Cl presence)?

Integration: Is the ratio of Aromatic (4H) to Benzylic (2H) protons exactly 2:1? (Deviation implies impurity).

Carbon Count: Are there exactly 7 distinct signals in the

NMR? (4 Aromatic + 3 Aliphatic).[1][2]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123658, 2-[(4-Chlorobenzyl)amino]ethanol. Retrieved from [\[Link\]](#)[1]
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